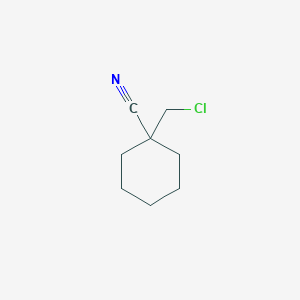
3-Acetoxy-2-cyclohexen-1-one
概要
説明
3-Acetoxy-2-cyclohexen-1-one: is an organic compound with the molecular formula C8H10O3 . It is a derivative of cyclohexenone, featuring an acetoxy group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-cyclohexen-1-one typically involves the acetylation of 2-cyclohexen-1-one. One common method is the reaction of 2-cyclohexen-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 3-Acetoxy-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-cyclohexen-1-one or 3-carboxy-2-cyclohexen-1-one.
Reduction: Formation of 3-hydroxy-2-cyclohexen-1-one or cyclohexane derivatives.
Substitution: Formation of 3-substituted-2-cyclohexen-1-one derivatives.
科学的研究の応用
Chemistry: 3-Acetoxy-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of enones and enolates, which are key intermediates in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: Industrially, this compound is used in the production of fragrances, flavors, and pharmaceuticals. Its reactivity makes it a versatile building block for various chemical processes.
作用機序
The mechanism of action of 3-Acetoxy-2-cyclohexen-1-one involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can further participate in various chemical reactions. The compound’s reactivity is largely influenced by the electron-withdrawing nature of the acetoxy group, which activates the adjacent carbonyl group for nucleophilic attack .
類似化合物との比較
2-Cyclohexen-1-one: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
3-Hydroxy-2-cyclohexen-1-one: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and solubility properties.
3-Oxo-2-cyclohexen-1-one: An oxidized form, which is more reactive towards nucleophiles.
Uniqueness: 3-Acetoxy-2-cyclohexen-1-one is unique due to its acetoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
(3-oxocyclohexen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGDENGOYPPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373095 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-73-7 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)







